Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C16H13N3O6S and its molecular weight is 375.36. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Crystallographic Analysis : Giannella et al. (1983) reported the reaction between esters of 1, 2-benzisoxazole-3-acetic acid and iso-amyl nitrite. The main product, identified as 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid, was analyzed using chemical and X-ray crystal structure methods. This study contributes to the understanding of the chemical properties and synthesis processes of similar compounds (Giannella, Gualtieri, Fedeli, Cerrini, & Gavuzzo, 1983).
Crystal Structure of Related Compounds : Sonar et al. (2007) studied the crystal structure of benzyl 2,6-dihydroxy-3-nitrobenzoate, obtained through specific reactions and crystallization processes. This research adds to the knowledge of molecular structures and bonding in related chemical compounds (Sonar, Venkatraj, Parkin, & Crooks, 2007).
Pharmacological Properties : A study by Selvam et al. (2012) focused on the synthesis and evaluation of thiazolopyrimidine derivatives, which exhibited significant antinociceptive and anti-inflammatory activities. This research highlights the potential medicinal applications of compounds similar to Ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial Activity : Sodha et al. (2003) reported the synthesis of new thiazolidinones and their antimicrobial properties. This study contributes to understanding the antimicrobial applications of similar chemical structures (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).
Synthesis and Antibacterial Activities : The work by Sokmen et al. (2014) involved the synthesis of an acylhydrazone compound and its derivatives, assessing their antibacterial, antiurease, and antioxidant activities. This showcases the biological and pharmaceutical potential of compounds with similar structures (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).
Application in Organic Synthesis : Kislyi et al. (1994) demonstrated that ethyl 2-nitroacetoacetate, a compound related to this compound, is a synthetic precursor of nitrile oxide and related esters. This indicates its utility in organic synthesis processes (Kislyi, Laikhter, Ugrak, & Semenov, 1994).
Crown-Containing Chemosensors : Dubonosov et al. (2008) synthesized crown-containing arylimines and analyzed their structure, spectral, luminescent, and complexing properties. These findings are significant for developing new types of fluorescent tautomeric chemosensors (Dubonosov, Minkin, Bren, Shepelenko, Tsukanov, Starikov, & Borodkin, 2008).
Properties
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-2-24-14(20)9-18-11-6-5-10(19(22)23)8-13(11)26-16(18)17-15(21)12-4-3-7-25-12/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSABUDNOEAMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.